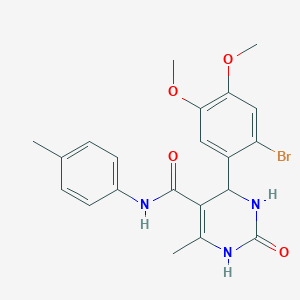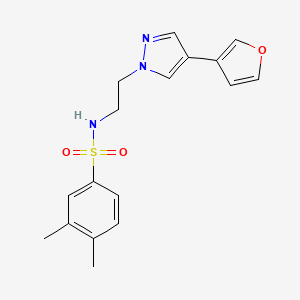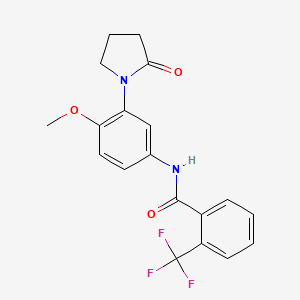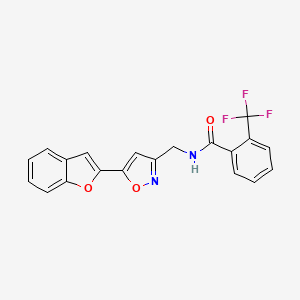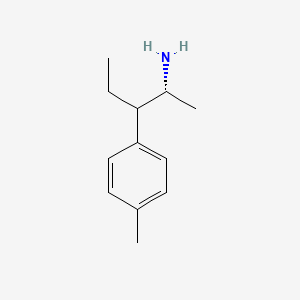
6-(2,5-Dimethylphenyl)pyridazine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethylphenyl)pyridazine-3-thiol is a chemical compound with the molecular formula C12H12N2S and a molecular weight of 216.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 2,5-dimethylphenyl group and a thiol group . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been involved in studies concerning the synthesis of heteroaromatic compounds, showcasing its role in the development of novel chemical structures. Research by Jaska et al. (2006) on triphenylene analogues revealed insights into the synthesis, structure, and photophysical properties of related heteroaromatic compounds with B2N2C2 cores. These studies are fundamental for understanding the molecular framework and electronic characteristics of compounds like 6-(2,5-Dimethylphenyl)pyridazine-3-thiol (Jaska et al., 2006).
Antimicrobial and Antifungal Activities
Research exploring the biological activity of compounds derived from or related to this compound has highlighted their potential in antimicrobial and antifungal applications. Sayed et al. (2003) investigated new heterocyclic compounds for expected biological activity, including antimicrobial and antifungal properties (Sayed et al., 2003).
Photophysical Properties and Metal Coordination
Studies on the photophysical properties and metal coordination abilities of related compounds provide insights into their potential applications in materials science and photophysics. Manzano et al. (2008) researched the self-assembly of ligands designed for building metallic grids, which included anion encapsulation and diffusion NMR spectroscopy, suggesting applications in molecular engineering and supramolecular chemistry (Manzano et al., 2008).
Anticonvulsant Activity
Explorations into the medical applications have included the synthesis and evaluation of derivatives for anticonvulsant activity. Hallot et al. (1986) synthesized and evaluated a series of derivatives for their anticonvulsant efficacy, presenting a promising avenue for therapeutic development (Hallot et al., 1986).
Antiproliferative Activity Against Cancer Cells
The synthesis of novel compounds and their evaluation for antiproliferative activity against cancer cells have also been a significant area of study. Park et al. (2015) discovered and synthesized allylthioaralkylthiopyridazines with notable antiproliferative activity against MCF-7 and Hep3B cells, marking important progress in cancer chemotherapy research (Park et al., 2015).
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSGMWKMRVZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)

![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)
![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)
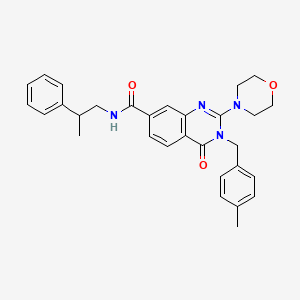
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)
![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)
